molecular formula C10H9NS B1351096 4-(Thiophen-3-yl)aniline CAS No. 834884-74-1

4-(Thiophen-3-yl)aniline

Cat. No. B1351096
M. Wt: 175.25 g/mol
InChI Key: GYPDHLDQINBFPY-UHFFFAOYSA-N
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Patent
US08039463B2

Procedure details

A mixture of N-(4-thiophen-3-yl-phenyl)-acetamide (90 mg, 0.41 mmol), NaOH (133 mg, 3.3 mmol), MeOH (2 mL) and water (7 mL) was heated to reflux for 12 hr. After completion of the reaction, the reaction mixture was diluted with water, extracted with ethyl acetate, washed with brine solution and dried over sodium sulphate. The organic layer collected was concentrated under reduced pressure to afford 83 mg (crude) of 4-thiophen-3-yl-phenylamine.
Name
N-(4-thiophen-3-yl-phenyl)-acetamide
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
133 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[CH:11]=[CH:10][C:9]([NH:12]C(=O)C)=[CH:8][CH:7]=2)=[CH:2]1.[OH-].[Na+].CO>O>[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=2)=[CH:2]1 |f:1.2|

Inputs

Step One
Name
N-(4-thiophen-3-yl-phenyl)-acetamide
Quantity
90 mg
Type
reactant
Smiles
S1C=C(C=C1)C1=CC=C(C=C1)NC(C)=O
Name
Quantity
133 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hr
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The organic layer collected
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 83 mg
YIELD: CALCULATEDPERCENTYIELD 115.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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